molecular formula C6H10BrN3O B2537051 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol CAS No. 2226034-04-2

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol

Cat. No.: B2537051
CAS No.: 2226034-04-2
M. Wt: 220.07
InChI Key: JKVNIWYXBTXSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol is a functionalized 1,2,4-triazole derivative designed for medicinal chemistry and drug discovery research. The 1,2,4-triazole nucleus is a privileged scaffold in pharmaceutical development, known for its significant biological and pharmacological properties . This compound serves as a versatile chemical intermediate for constructing novel molecules with potential biological activity. Researchers can utilize this bromo-triazole in various synthetic applications, leveraging the reactivity of the bromine atom for further functionalization and the triazole ring for its drug-like properties . Triazole-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific literature, making them advanced intermediates for developing new therapeutic agents . The structural features of this compound are of particular interest for synthesizing potential antifungal agents, given the established efficacy of triazole-containing drugs like fluconazole and itraconazole . Furthermore, the 1,2,4-triazole core is a key motif in explored chemotherapeutic agents, such as anastrozole and letrozole, highlighting its value in anticancer research . This reagent provides researchers with a building block to explore new chemical space in the development of anti-infective, antiviral, and antiproliferative compounds .

Properties

IUPAC Name

4-(3-bromo-1,2,4-triazol-1-yl)butan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3O/c7-6-8-5-10(9-6)3-1-2-4-11/h5,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVNIWYXBTXSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NN1CCCCO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol typically involves the reaction of 3-bromo-1,2,4-triazole with butan-1-ol under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by nucleophilic substitution with the triazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromo group can be reduced to a hydrogen atom.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols) under basic conditions.

Major Products:

    Oxidation: 4-(3-Bromo-1,2,4-triazol-1-yl)butanal or 4-(3-Bromo-1,2,4-triazol-1-yl)butanone.

    Reduction: 4-(1,2,4-Triazol-1-yl)butan-1-ol.

    Substitution: 4-(3-Amino-1,2,4-triazol-1-yl)butan-1-ol or 4-(3-Mercapto-1,2,4-triazol-1-yl)butan-1-ol.

Scientific Research Applications

4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. This interaction can inhibit enzyme activity or alter the function of proteins, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity of triazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Key Activities Key Evidence
4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol 3-Bromo, butan-1-ol chain Presumed antifungal
Cyproconazole® 4-Chlorophenyl, cyclopropyl Antifungal (agricultural use)
Triadimefon® 4-Chlorophenoxy, dimethyl ketone Antifungal (agricultural use)
4-(3-Amino-5-bromo-triazol-1-yl)-2-methylbutan-2-ol 3-Amino-5-bromo, methyl branch Undisclosed (structural analog)
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol 4-Bromophenyl, sulfanyl, phenyl Antimicrobial, anti-inflammatory

Physicochemical Properties

  • Solubility : The hydroxyl group in butan-1-ol likely increases water solubility compared to methyl- or phenyl-substituted triazoles (e.g., 3-Bromo-1-methyl-1H-1,2,4-triazole in ), which may enhance bioavailability .
  • Stability: Bromine’s electronegativity may improve metabolic stability relative to amino-substituted analogs (), though this requires experimental validation .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol, and what are critical reaction parameters?

Methodological Answer: The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

  • Step 1 : React 1,2,4-triazole derivatives with brominated alkylating agents (e.g., 3-bromo-1,2,4-triazole) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile).
  • Step 2 : Optimize reaction time (4–8 hours) and temperature (60–80°C) to balance yield and purity.
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
    Key parameters include stoichiometric ratios (1:1.2 for triazole:alkylating agent) and catalytic bases (e.g., K₂CO₃) to enhance reactivity .

Q. How can researchers characterize the structural integrity of 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromine at C3 of triazole, butanol chain).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ at m/z 249.99 for C₆H₁₁BrN₃O).
  • X-ray Crystallography : Resolve crystal packing and bond angles, especially for stereochemical validation in analogs .

Q. What stability considerations are critical during storage and handling of this compound?

Methodological Answer:

  • Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or bromine dissociation.
  • Handling : Use desiccants (silica gel) to minimize moisture. Monitor degradation via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antifungal Screening : Use agar diffusion assays against Candida albicans or Aspergillus fumigatus, comparing zones of inhibition to fluconazole controls.
  • Cytotoxicity Testing : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess IC₅₀ values .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s mechanism of action in antifungal activity?

Methodological Answer:

  • Mechanistic Study : Perform molecular docking (AutoDock Vina) to compare binding affinities of brominated vs. non-brominated analogs to fungal CYP51 (lanosterol 14α-demethylase).
  • SAR Analysis : Synthesize analogs with Cl/F substitutions to evaluate halogen effects on potency and resistance profiles.
  • Enzymatic Assays : Measure CYP51 inhibition using UV-Vis spectroscopy (Δ absorbance at 450 nm for heme disruption) .

Q. What strategies mitigate resistance development in fungal strains exposed to this compound?

Methodological Answer:

  • Combination Therapy : Test synergy with existing antifungals (e.g., amphotericin B) using checkerboard assays (FIC index ≤0.5 indicates synergy).
  • Efflux Pump Inhibition : Co-administer with verapamil (a P-glycoprotein inhibitor) to assess reduced MIC values in resistant strains .

Q. How can computational modeling predict environmental persistence and ecotoxicology?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (log Kow).
  • Ecotoxicology : Perform Daphnia magna acute toxicity tests (OECD 202) and compare LC₅₀ values to structurally related triazoles (e.g., triadimefon) .

Q. What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Methodological Answer:

  • Sample Prep : Use SPE (C18 cartridges) for plasma/brain homogenates, followed by derivatization with BSTFA to enhance GC-MS sensitivity.
  • Validation : Establish LOD/LOQ via calibration curves (1–100 ng/mL) and spike-recovery tests (≥80% recovery in triplicate) .

Contradictions and Knowledge Gaps

  • Data Gap : Limited ecotoxicological data for 4-(3-Bromo-1,2,4-triazol-1-yl)butan-1-ol; existing studies focus on analogs like cyproconazole .
  • Contradiction : Antifungal potency varies significantly across analogs (e.g., hydroxyl vs. ketone substituents), necessitating systematic SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.